REACTION_CXSMILES
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[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8]>CO>[O:1]1[CH2:5][CH2:4][CH2:3][C@@H:2]1[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8]
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Name
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|
Quantity
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33 g
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Type
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reactant
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Smiles
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O1C(CCC1)C1=C(N)C=CC=C1
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Name
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|
Quantity
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265 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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resulted in a concentration of approximately 125 mg/ml
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Type
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FILTRATION
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Details
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The mixture was filtered through a 0.2 micron membrane
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Type
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FILTRATION
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Details
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filter
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Type
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CUSTOM
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Details
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then chromatographed on a ChiralPak® IC column (30 mm×150 mm, column temp 35° C., Chiral Technologies) at 100 bar
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Name
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|
Type
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product
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Smiles
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O1[C@H](CCC1)C1=C(N)C=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |